molecular formula C14H16O2 B13801821 (4-Methyl-1-cyclohex-3-enyl) benzoate CAS No. 6308-91-4

(4-Methyl-1-cyclohex-3-enyl) benzoate

Cat. No.: B13801821
CAS No.: 6308-91-4
M. Wt: 216.27 g/mol
InChI Key: FJHFITFUGYVWLT-UHFFFAOYSA-N
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Description

(4-Methyl-1-cyclohex-3-enyl) benzoate is an organic compound with the molecular formula C14H16O2 and a molecular weight of 216.28 g/mol . It is a benzoate ester derived from 4-methyl-1-cyclohex-3-enol and benzoic acid. This compound is known for its unique chemical structure, which combines a cyclohexene ring with a benzoate ester group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methyl-1-cyclohex-3-enyl) benzoate typically involves the esterification of 4-methyl-1-cyclohex-3-enol with benzoic acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction conditions often include heating the reactants under reflux to facilitate the esterification process .

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. One common approach is the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of advanced catalysts and purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

(4-Methyl-1-cyclohex-3-enyl) benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(4-Methyl-1-cyclohex-3-enyl) benzoate has various applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (4-Methyl-1-cyclohex-3-enyl) benzoate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Methyl-1-cyclohex-3-enyl) benzoate is unique due to its combination of a cyclohexene ring and a benzoate ester group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .

Properties

CAS No.

6308-91-4

Molecular Formula

C14H16O2

Molecular Weight

216.27 g/mol

IUPAC Name

(4-methylcyclohex-3-en-1-yl) benzoate

InChI

InChI=1S/C14H16O2/c1-11-7-9-13(10-8-11)16-14(15)12-5-3-2-4-6-12/h2-7,13H,8-10H2,1H3

InChI Key

FJHFITFUGYVWLT-UHFFFAOYSA-N

Canonical SMILES

CC1=CCC(CC1)OC(=O)C2=CC=CC=C2

Origin of Product

United States

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